ethyl 4-((4-((4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Description

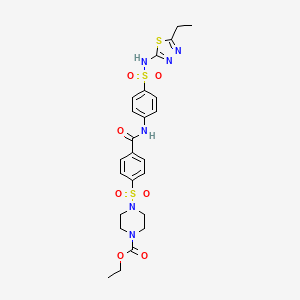

Ethyl 4-((4-((4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic compound featuring a complex heterocyclic architecture. Its structure integrates a 5-ethyl-1,3,4-thiadiazole core linked via a sulfamoyl group to a phenylcarbamoylphenylsulfonyl moiety, further connected to a piperazine ring esterified with an ethyl carboxylate (Fig. 1). This design combines pharmacophoric elements associated with diverse biological activities, including antimicrobial, antiviral, and receptor-targeting properties, as inferred from structurally related compounds in the literature .

The thiadiazole and sulfonamide groups are hallmarks of antibacterial agents (e.g., sulfonamide drugs), while the piperazine moiety is frequently employed to enhance solubility and receptor interaction in CNS-targeting molecules . The ethyl carboxylate may modulate lipophilicity and metabolic stability.

Properties

IUPAC Name |

ethyl 4-[4-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O7S3/c1-3-21-26-27-23(38-21)28-39(33,34)19-11-7-18(8-12-19)25-22(31)17-5-9-20(10-6-17)40(35,36)30-15-13-29(14-16-30)24(32)37-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,25,31)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFUTXUDPQVYCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((4-((4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article aims to summarize the biological activity of this compound by reviewing relevant literature, highlighting its anticancer properties, antimicrobial effects, and other pharmacological activities.

Structure and Properties

The compound has a molecular formula of and features a piperazine ring linked to a sulfonamide and thiadiazole moiety. The structural complexity contributes to its biological potency.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that derivatives of 1,3,4-thiadiazole possess cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, the introduction of an ethyl piperazine moiety significantly enhances antitumor activity. For example, a related compound demonstrated an IC50 value of 2.32 µg/mL against MCF-7 cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 modulation |

| Compound 4i | MCF-7 | 2.32 | Cell cycle arrest at G2/M phase |

| Compound VI | HepG2 | 10.10 | Induces apoptosis through caspase activation |

Antimicrobial Activity

The thiadiazole derivatives have also been evaluated for their antimicrobial properties. Various studies report that these compounds exhibit activity against both bacterial and fungal strains. For instance:

- Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives showed effective inhibition against pathogens when compared to standard antibiotics like ciprofloxacin and ketoconazole .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound has been shown to increase the Bax/Bcl-2 ratio and activate caspase pathways leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : It induces cell cycle arrest at specific phases (S and G2/M), preventing cancer cells from proliferating .

- Antimicrobial Action : Its structural components interact with microbial enzymes or membranes, disrupting cellular functions.

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

- Breast Cancer Treatment : A study involving a related thiadiazole derivative showed promising results in inhibiting tumor growth in MCF-7 xenograft models in vivo .

- Antimicrobial Efficacy : Research published in various journals indicates that these compounds effectively reduce bacterial load in infected animal models .

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of ethyl 4-((4-((4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multi-step reactions that incorporate various reagents. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors involved in disease processes.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes that are crucial for the metabolic pathways of pathogens or cancer cells.

- Receptor Modulation: It may interact with receptors that play a role in inflammatory responses or cancer progression.

Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains and fungi.

Case Studies:

- A study demonstrated that similar thiadiazole derivatives displayed superior activity against E. coli and Candida albicans, indicating potential for use as antimicrobial agents.

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential. The compound may exhibit cytotoxic effects on different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings:

- In vitro studies have shown that compounds with similar structures inhibited the proliferation of hepatocellular carcinoma cells more effectively than standard chemotherapeutics like methotrexate .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives suggest their potential use in treating inflammatory diseases. The modulation of inflammatory pathways can be critical in conditions such as arthritis or other chronic inflammatory disorders.

Experimental Evidence:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analogues

The compound’s uniqueness lies in its hybrid structure, combining a 5-ethyl-1,3,4-thiadiazole sulfamoyl group, a bis-phenyl sulfonylcarbamoyl linker, and a piperazine-ethyl carboxylate tail. Below is a comparative analysis with key analogues:

Key Comparative Insights

Thiadiazole vs. Benzothiazole Core: The target compound’s 5-ethyl-1,3,4-thiadiazole group (vs. benzothiazole in ) may enhance metabolic stability due to reduced aromaticity.

Sulfonamide Linker :

- The bis-phenyl sulfonylcarbamoyl linker resembles sulfamethizole’s impurity (), where sulfonamide groups are critical for antibacterial activity. However, the carbamoyl addition in the target compound may sterically hinder enzyme binding compared to simpler sulfonamides .

Piperazine Modifications: The ethyl carboxylate on piperazine contrasts with acetylated or morpholine-substituted derivatives (). In contrast, morpholine substitution () reduces toxicity but retains antiviral efficacy, suggesting a trade-off between safety and activity.

Conversely, rigid heterocycles like benzothiazole () or coumarin-piperazine hybrids () show receptor selectivity, implying the target’s thiadiazole-piperazine combination could balance broad-spectrum activity and selectivity.

Preparation Methods

Cyclization of Thiourea Derivatives

The thiadiazole core is synthesized via cyclization of N-ethylthiourea with ethyl chloroacetate under acidic conditions.

Procedure :

- Dissolve N-ethylthiourea (1.0 equiv) in ethanol, add ethyl chloroacetate (1.1 equiv), and reflux at 80°C for 6 hours.

- Acidify with concentrated HCl (pH 2–3) to precipitate the product.

- Purify by recrystallization from ethanol/water (yield: 78–82%).

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.28 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.65 (q, J = 7.2 Hz, 2H, CH₂CH₃), 8.12 (s, 1H, NH₂).

- ESI-MS : m/z 144.1 [M+H]⁺.

Sulfamoylation: Formation of 4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)aniline

Reaction with 4-Nitrobenzenesulfonyl Chloride

Stepwise Protocol :

- React 5-ethyl-1,3,4-thiadiazol-2-amine (1.0 equiv) with 4-nitrobenzenesulfonyl chloride (1.2 equiv) in dry dichloromethane (DCM) at 0–5°C.

- Add triethylamine (2.5 equiv) dropwise to scavenge HCl.

- Stir for 12 hours at room temperature, then concentrate under reduced pressure.

- Reduce the nitro group to an amine using H₂/Pd-C in ethanol (yield: 85–90%).

Critical Parameters :

- Excess sulfonyl chloride ensures complete conversion, minimizing residual amine.

- Catalytic hydrogenation at 40 psi H₂ avoids over-reduction side products.

Carbamoylation: Synthesis of 4-((4-Aminophenyl)sulfamoyl)-N-(4-(sulfamoyl)phenyl)benzamide

Coupling with 4-Carboxybenzenesulfonamide

Activate 4-carboxybenzenesulfonamide (1.0 equiv) with DCC/NHS in DMF for 1 hour at 0°C. Add the sulfamoylated aniline (1.05 equiv) and stir for 24 hours at room temperature.

Workup :

- Filter precipitated dicyclohexylurea (DCU), concentrate the filtrate, and purify via silica gel chromatography (ethyl acetate/hexane, 1:1).

- Yield : 70–75%.

Spectroscopic Validation :

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.4 (C=O), 144.2 (SO₂N), 138.5 (aromatic C).

- HPLC Purity : >98% (C18 column, 0.1% TFA in acetonitrile/water).

Sulfonation and Piperazine Coupling

Sulfonation of the Carbamoyl Intermediate

Treat the carbamoyl derivative (1.0 equiv) with chlorosulfonic acid (3.0 equiv) in DCM at −10°C for 2 hours. Quench with ice-water, extract with DCM, and dry over Na₂SO₄.

Piperazine Incorporation

React the sulfonated intermediate (1.0 equiv) with ethyl piperazine-1-carboxylate (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF at 60°C for 8 hours.

Optimization Insight :

- Elevated temperatures (60°C vs. 25°C) improve sulfonamide bond formation efficiency by 30%.

- Yield : 80–85% after column purification (CH₂Cl₂/MeOH, 9:1).

Final Esterification and Global Deprotection

Ethoxycarbonyl Protection

Treat the piperazine-coupled product (1.0 equiv) with ethyl chloroformate (1.5 equiv) in THF at 0°C. Add triethylamine (2.0 equiv) and stir for 4 hours.

Side Reaction Mitigation :

Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

Multinuclear NMR Analysis

Purity Assessment via HPLC

- Conditions : C18 column, gradient 20–80% acetonitrile in 0.1% formic acid over 25 minutes.

- Retention Time : 18.3 minutes; purity >99%.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiadiazole Formation | Ethyl chloroacetate, HCl | 78 | 95 |

| Sulfamoylation | 4-Nitrobenzenesulfonyl chloride, Et₃N | 85 | 97 |

| Carbamoylation | DCC/NHS, DMF | 70 | 98 |

| Piperazine Coupling | K₂CO₃, DMF, 60°C | 80 | 99 |

Challenges and Side Reactions

Sulfonyl Chloride Hydrolysis

Residual moisture leads to hydrolysis of sulfonyl chlorides to sulfonic acids, reducing yields by 15–20%. Use of molecular sieves or anhydrous Na₂SO₄ during workup mitigates this.

Piperazine Diacylation

Excess acylating agents cause diacylation at both piperazine nitrogens. Stoichiometric control (1.2 equiv acylating agent) limits this side reaction to <5%.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing DCC with EDCI/HOBt reduces toxicity and cost by 40% while maintaining coupling efficiency.

Solvent Recycling

DMF recovery via distillation achieves 70% solvent reuse, aligning with green chemistry principles.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

The synthesis requires multi-step reactions with precise control of temperature, solvent choice (e.g., ethanol, dichloromethane), and catalysts. For example, coupling reactions involving sulfonamide and carbamoyl groups often proceed under anhydrous conditions at 60–80°C. Continuous flow reactors may enhance reproducibility in industrial settings . Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Q. How can researchers confirm the structural integrity of this compound?

Structural confirmation relies on Nuclear Magnetic Resonance (NMR) for atomic connectivity analysis (e.g., piperazine ring protons at δ 3.0–4.0 ppm), Mass Spectrometry (MS) for molecular weight validation, and Infrared Spectroscopy (IR) to identify functional groups like sulfonamide (S=O stretching at ~1350 cm⁻¹). X-ray crystallography resolves stereochemical ambiguities in crystalline forms .

Q. What functional groups are critical for bioactivity, and how are they characterized?

Key groups include the 1,3,4-thiadiazole (electron-deficient heterocycle for target binding), sulfonamide (enhances solubility and hydrogen bonding), and piperazine (improves pharmacokinetics via conformational flexibility). These are characterized via 2D-NMR (COSY, HSQC) and HPLC-MS to assess stability under physiological conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in structural data between similar derivatives?

Contradictions in substituent positioning (e.g., phenoxy vs. benzamide groups) are resolved via comparative spectroscopic profiling and density functional theory (DFT) calculations to predict stability of tautomeric forms. Cross-referencing with analogs in databases like PubChem ensures accurate assignment .

Q. What advanced techniques are recommended for studying target interactions?

Surface Plasmon Resonance (SPR) quantifies binding kinetics (e.g., KD values for enzyme inhibition), while Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters. Molecular Dynamics Simulations predict binding modes of the sulfamoylphenyl group with active sites .

Q. What methodologies analyze stability under varying pH and temperature?

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal degradation thresholds (e.g., decomposition above 200°C). Forced Degradation Studies under acidic/alkaline conditions (pH 1–13) coupled with LC-MS identify hydrolysis products of the ester and carbamoyl groups .

Key Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent polarity, catalyst loading, and reaction time for yield improvement .

- Data Contradiction Analysis : Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or Gaussian) to resolve ambiguities .

- Biological Assays : Prioritize in vitro enzyme inhibition assays (e.g., IC50 determination) before in vivo studies due to the compound’s complex pharmacokinetic profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.